2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves several steps. One common synthetic route includes the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with 2-chloropropionyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, making it a valuable tool in research .
Comparison with Similar Compounds
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide can be compared with similar compounds such as:
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide: This compound has a similar structure but differs in the length of the carbon chain attached to the amide group.
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide: This compound has additional chlorine substitution on the aromatic ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features that allow for targeted interactions in biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10(14)13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBGUAOLYUXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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